N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-18-7-10(6-11(18)19)17-12(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJLAPFNJVRFPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHFNO. Its structure includes a pyrrolidine ring, a trifluoromethyl group, and an amide functional group, which contribute to its biological properties.
Research indicates that this compound exhibits various mechanisms of action:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in cellular processes. For example, studies have highlighted its inhibitory effects on dihydrofolate reductase (DHFR), which is vital for DNA synthesis and cell proliferation .
- Anticancer Activity : The compound has demonstrated promising anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, such as MCF-7, with an IC value indicating effective cytotoxicity . Furthermore, animal models exhibited reduced tumor growth when treated with this compound .
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens. For instance, derivatives of the compound have shown activity against Salmonella typhi and Bacillus subtilis, indicating potential as an antibacterial agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of DHFR | |
| Anticancer Activity | Induces apoptosis in MCF-7 cells | |
| Antimicrobial Activity | Effective against Salmonella |
Detailed Case Study: Anticancer Activity
A notable study conducted on the anticancer effects of this compound involved administering the compound to tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups. Flow cytometry analyses further confirmed that the compound promotes apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent for cancer treatment .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability. Studies suggest that the compound has favorable absorption characteristics and moderate bioavailability. However, further research is necessary to fully elucidate its metabolic pathways and potential toxicological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
